Product packaging for 3-Bromo-2-fluorophenol(Cat. No.:CAS No. 156682-53-0)

3-Bromo-2-fluorophenol

Cat. No.: B134220
CAS No.: 156682-53-0
M. Wt: 191 g/mol
InChI Key: MEZFCUMYQXLFOV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring bearing one or more halogen atoms. These compounds are of significant interest due to the profound influence of halogen substituents on the chemical and physical properties of the parent phenol molecule. The introduction of halogens can modulate the acidity of the phenolic hydroxyl group, influence the regioselectivity of further electrophilic aromatic substitution reactions, and provide handles for various cross-coupling reactions. researchgate.netscientificupdate.com

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine on the same aromatic ring, as seen in 3-Bromo-2-fluorophenol, imparts a unique set of characteristics.

The bromine atom, being a larger and more polarizable halogen, is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ossila.com This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenol ring.

The fluorine atom, in contrast, is the most electronegative element and forms a very strong bond with carbon. Its presence at the ortho-position to the hydroxyl group has several important consequences. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the phenol and the reactivity of the aromatic ring. cymitquimica.com Furthermore, the ortho-fluorine can direct metallation to the adjacent 3-position, facilitating subsequent functionalization. While typically a poor leaving group in nucleophilic aromatic substitution, under certain conditions, it can be displaced. ossila.com

The interplay of the electron-withdrawing inductive effect of both halogens and the electron-donating resonance effect of the hydroxyl group and the halogens creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

Overview of Research Trajectories for this compound

The distinct reactivity of its functional groups has positioned this compound as a key intermediate in several areas of chemical research. Its primary research trajectories are in the synthesis of novel bioactive molecules and functional materials.

In medicinal chemistry , this compound serves as a versatile scaffold for the synthesis of a wide range of pharmaceutical agents. ddvppesticide.comddvppesticide.com Researchers have utilized this compound to create potential new antimicrobial and anti-inflammatory drugs. The ability to selectively functionalize the bromine and hydroxyl groups allows for the systematic modification of molecular structures to optimize biological activity and pharmacokinetic properties.

In agrochemical research , this compound is employed as a precursor for the development of new pesticides and herbicides. ddvppesticide.comddvppesticide.com The introduction of the bromo- and fluoro-substituted phenyl moiety can impart specific biological activities necessary for crop protection.

In materials science , the unique electronic and structural features of this compound and its derivatives are being explored for the creation of new polymers and functional materials. The presence of the halogen atoms can influence properties such as thermal stability and flame retardancy.

Table 2: Key Research Applications of this compound

Research Area Application Key Reactions
Medicinal Chemistry Synthesis of antimicrobial and anti-inflammatory agents Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), Etherification a2bchem.com
Agrochemicals Intermediate for pesticides and herbicides ddvppesticide.com Nucleophilic substitution, Halogenation ddvppesticide.comfluoromart.com
Organic Synthesis Versatile building block for complex molecules cymitquimica.com Directed ortho-metalation, Electrophilic substitution scientificupdate.com
Materials Science Precursor for functional polymers Polymerization, Cross-linking reactions

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and innovative molecules with significant scientific and commercial potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFO B134220 3-Bromo-2-fluorophenol CAS No. 156682-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFCUMYQXLFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-53-0
Record name 3-Bromo-2-fluorophenol
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Synthetic Methodologies for 3 Bromo 2 Fluorophenol and Derivatives

Established Synthetic Pathways for 3-Bromo-2-fluorophenol

One of the notable synthetic routes commences with a highly fluorinated nitroaromatic precursor, which undergoes a series of substitutions and reductions to yield the desired aniline (B41778) derivatives, key intermediates for the final product.

Multi-Step Synthesis via Trifluoronitrobenzene Intermediate

A significant pathway for producing derivatives of this compound starts with 2,3,4-trifluoronitrobenzene. This multi-step process involves the initial substitution of a fluorine atom with an alkoxy group, followed by the chemical reduction of the nitro group to an amine.

The first key transformation in this synthetic sequence is the nucleophilic aromatic substitution of a fluorine atom on the 2,3,4-trifluoronitrobenzene ring with an alkoxy group (-OR). This reaction is crucial for creating the 2-fluoro-3-alkoxy-4-nitrophenyl scaffold. The regioselectivity of this substitution is directed by the activating effect of the nitro group. This alkoxylation can be achieved through different methods, primarily involving metal alkoxides or base-mediated reactions.

In this variant, a metal alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), is used as the nucleophile. The reaction is typically conducted in a polar aprotic solvent. The use of shorter-chain alkyl groups like methyl and ethyl is often preferred as it facilitates easier deprotection in subsequent synthetic steps.

ParameterCondition
Reactant 2,3,4-Trifluoronitrobenzene
Reagent Metal Alkoxide (e.g., Sodium Methoxide)
Solvent Polar Aprotic Solvents
Temperature 60–80°C
Duration 4–6 hours
Table 1: Typical Reaction Conditions for Metal Alkoxide Mediated Alkoxylation.

An alternative approach involves using an alcohol (C₁–C₇) in the presence of a base, such as potassium hydroxide (B78521) (KOH). This in-situ generation of the alkoxide nucleophile proceeds under reflux conditions to yield the same 2-fluoro-3-alkoxy-4-nitrophenyl derivative.

ParameterCondition
Reactant 2,3,4-Trifluoronitrobenzene
Reagent C₁–C₇ Alcohols with a Base (e.g., KOH)
Condition Reflux
Table 2: General Conditions for Base-Mediated Alkoxylation.

Following the successful alkoxylation, the subsequent step is the reduction of the nitro group (-NO₂) on the resulting 2-fluoro-3-alkoxy-4-nitrophenyl intermediate to a primary amine (-NH₂). This transformation yields the corresponding aniline derivative, a critical building block for further functionalization. The reduction of a nitro group in the presence of halogen substituents requires carefully selected methods to avoid undesired side reactions, such as dehalogenation. researchgate.netgoogle.com

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. google.com This technique involves the use of a metal catalyst and a hydrogen source to achieve high chemoselectivity, preserving the halogen and alkoxy functionalities on the aromatic ring. researchgate.net The selection of the catalyst, solvent, and reaction conditions is critical to maximize the yield of the desired haloaniline and minimize byproducts. researchgate.netscispace.com

Several catalytic systems have proven effective for the selective hydrogenation of halogenated nitroaromatics:

Palladium on Carbon (Pd/C): This is a versatile and commercially available catalyst for transfer hydrogenation. It demonstrates excellent activity and can be easily removed by filtration. acs.orgnih.gov The efficiency of Pd/C can sometimes be enhanced with modifiers to suppress dehalogenation. ccspublishing.org.cn

Platinum-based Catalysts: Platinum-based systems, sometimes modified with other metals like Vanadium (Pt-V/C), have been used for selective hydrogenations. However, their performance can be sensitive to substrate concentration. researchgate.net

Nickel-based Catalysts: Nickel catalysts, such as Ni supported on titanium dioxide (P25), have been utilized for photo-thermal catalytic hydrogenation, showing high conversion and selectivity. acs.org

Manganese Oxide (OMS-2): Porous manganese oxide, both with and without platinum support, can facilitate the hydrogenation of the nitro group with very high selectivity, avoiding dehalogenation even at elevated temperatures. scispace.com

Catalytic SystemHydrogen SourceTemperatureKey Advantages
Pd/C Methanol (Transfer Hydrogenation)~130°CCommercially available, efficient, easily recoverable. acs.orgnih.gov
Pt/OMS-2 H₂ gas25-100°CHigh selectivity against dehalogenation. scispace.com
Ni/P25 H₂ gas (Photo-thermal)80°CHigh conversion and selectivity. acs.org
Modified Pd-based H₂ gasN/AEnhanced selectivity by suppressing dehalogenation. ccspublishing.org.cn
Table 3: Comparison of Catalytic Hydrogenation Protocols for Halogenated Nitroarenes.
Nitro Group Reduction to Aniline Derivative
Chemical Reduction Protocols (e.g., Fe/HCl)

A common indirect route to synthesizing phenolic compounds involves the chemical reduction of a corresponding nitroaromatic compound to an aniline derivative, which can then be converted to the target phenol (B47542). In the context of this compound, a key intermediate is 3-bromo-2-fluoroaniline, which is synthesized via the reduction of 3-Bromo-2-fluoronitrobenzene. guidechem.comsmolecule.com

The reduction of 3-Bromo-2-fluoronitrobenzene using reducing agents like stannous dichloride (SnCl₂) or the Fe/HCl system yields 3-bromo-2-fluoroaniline. guidechem.com This aniline is a crucial precursor that can be further functionalized to produce a variety of derivatives. guidechem.com

Table 1: Comparison of Reducing Agents for Aromatic Nitro Compounds

Reducing AgentConditionsAdvantagesCommon Applications
Fe/HCl Acidic mediumCost-effective, high functional group tolerance, self-sustaining reaction. stackexchange.comresearchgate.netIndustrial and laboratory synthesis of anilines. stackexchange.com
Sn/HCl Acidic mediumEffective for a wide range of nitro compounds.Laboratory-scale synthesis. masterorganicchemistry.com
SnCl₂·2H₂O Acidic, often in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate. guidechem.comMild conditions, high yields for specific substrates. guidechem.comSynthesis of substituted anilines from nitrobenzenes. guidechem.com
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Hydrogen gas, metal catalyst.High efficiency, clean reaction.Preferred method for large-scale industrial production. masterorganicchemistry.comvedantu.com

Direct Bromination Approaches

Direct electrophilic bromination of a phenol is a fundamental method for introducing a bromine atom onto an aromatic ring. tandfonline.com For the synthesis of this compound, the starting material would be 2-fluorophenol (B130384). The hydroxyl (-OH) group in phenols is a powerful activating group and, along with the fluorine atom, directs incoming electrophiles to the ortho and para positions. byjus.com This inherent regioselectivity presents a significant challenge in synthesizing the 3-bromo isomer, which requires substitution at a meta position relative to the hydroxyl group.

Controlling the position of bromination on a phenol ring is a critical aspect of synthesis. Due to the strong activating nature of the hydroxyl group, reactions with elemental bromine can often lead to polysubstituted products, such as the formation of 2,4,6-tribromophenol (B41969) from phenol in bromine water. byjus.compw.live Achieving selective monobromination, especially at a non-traditional position, requires careful selection of reagents and conditions. bibliomed.org

The primary challenge in synthesizing this compound via direct bromination is overcoming the strong ortho, para-directing influence of the hydroxyl group. The available positions for substitution on 2-fluorophenol are C4 (para to -OH), C6 (ortho to -OH), and C3 and C5 (meta to -OH). The C3 position is also ortho to the fluorine atom. Given that the -OH group's directing effect is dominant, direct bromination typically yields 4-bromo-2-fluorophenol (B1271925) as the major product. ccspublishing.org.cn

Numerous strategies have been developed to control regioselectivity in phenol bromination, often favoring the para position. These methods employ specific brominating agents or catalysts to enhance selectivity. researchgate.netmdpi.com For instance, using N-bromosuccinimide (NBS) in the presence of catalysts like p-toluenesulfonic acid or in specific solvents can favor monobromination. mdpi.com Achieving substitution at the C3 position of 2-fluorophenol would likely require advanced strategies that can override the conventional electronic effects, such as directed ortho-metalation relative to the fluorine atom.

The choice of solvent and catalyst plays a pivotal role in the outcome of electrophilic bromination of phenols, influencing both reaction rate and regioselectivity.

Solvent Effects:

Polar Protic Solvents (e.g., water, acetic acid): These solvents can enhance the electrophilicity of bromine and ionize the phenol to the more reactive phenoxide ion, often leading to faster reactions and a higher degree of substitution (polybromination). pw.liveyoutube.com

Non-polar Solvents (e.g., CHCl₃, CS₂): In non-polar solvents, the brominating agent is less polarized, and the reaction is typically slower. This often leads to greater selectivity for monobromination, as seen when treating phenol with bromine in chloroform (B151607) at low temperatures. byjus.comyoutube.com

Aprotic Polar Solvents (e.g., acetonitrile, DMF): These solvents are often favored for aromatic bromination as they can facilitate the reaction while offering good control. chemrxiv.org

Catalyst Effects: A variety of catalysts have been employed to improve the efficiency and regioselectivity of phenol bromination. Lewis acids are common, but their use can be complicated by the reactivity of phenols. Modern approaches utilize heterogeneous or milder catalysts to achieve specific outcomes.

Table 2: Influence of Catalysts on Phenol Bromination

CatalystBrominating AgentSolventOutcome/SelectivityReference(s)
Tungstophosphoric Acid N-BromosaccharinDichloromethane (B109758)High yields of regioselective monobrominated phenols. tandfonline.com
Lanthanum(III) nitrate (B79036) hexahydrate Bromine (Br₂)DichloromethaneEfficient and selective monobromination of various phenols. bibliomed.org
Amberlyst-15 N-BromosaccharinDichloromethaneGood to excellent yields of brominated products with high regioselectivity. researchgate.net
ZnAl–BrO₃⁻–LDHs KBrAcetic Acid/WaterExcellent regioselectivity for mono-bromination, primarily at the para position. mdpi.com
p-Toluenesulfonic acid (pTsOH) N-Bromosuccinimide (NBS)MethanolHigh selectivity for ortho-bromination of para-substituted phenols. mdpi.com

Novel Synthetic Approaches and Methodological Advancements

Research continues to focus on developing more efficient, selective, and environmentally sustainable methods for synthesizing halogenated phenols and their derivatives.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of synthesizing halogenated phenols, several innovative approaches have been reported.

Mechanochemistry: A facile and green mechanochemical route for the halogenation of phenols using N-halosuccinimides has been developed. beilstein-journals.org This method, which employs automated grinding with PEG-400 as an auxiliary liquid, is catalyst-free, occurs rapidly at room temperature, and produces high yields of halogenated products. beilstein-journals.org

Environmentally Benign Reagents and Solvents: Another approach involves using "table salt" (sodium halides) as a source for electrophilic halogens in an environmentally friendly solvent like ethanol. nih.gov This method allows for the synthesis of various halogenated heterocycles under mild conditions with high yields. nih.gov

Stereoselective and Regioselective Synthesis Strategies

Achieving high regioselectivity and, where applicable, stereoselectivity is a major goal in modern organic synthesis. For complex molecules like derivatives of this compound, advanced strategies are often necessary.

Organometallic-Controlled Synthesis: The use of polar organometallic chemistry can provide precise control over the position of functionalization, overriding standard electronic effects. researchgate.net Techniques such as deprotonation-triggered migrations and site-discriminating halogen-metal permutations allow for the synthesis of specific isomers that are inaccessible through classical electrophilic substitution. researchgate.net

Photocatalytic Methods: Visible-light-induced reactions represent a novel strategy for C-H functionalization. For example, a photocatalytic method for the regioselective synthesis of 3-functionalized coumarins from phenol derivatives has been developed, demonstrating the potential of light-driven reactions to create specific C-C bonds under mild conditions. researchgate.net While not directly producing this compound, this principle could be adapted for targeted functionalization.

Novel Precursor Strategies: An alternative approach to synthesizing ortho-fluorophenols involves using α-diazocyclohexenones as precursors. nih.gov Treatment with bromine electrophiles and a fluoride (B91410) source can yield the desired o-fluorophenol regioselectively under mild conditions, a strategy potentially adaptable for radiolabeling with Fluorine-18. nih.gov

Synthesis of Derivatives and Analogues of this compound

This compound is a versatile chemical intermediate whose structural features—a hydroxyl group and two different halogen atoms on a benzene (B151609) ring—offer a rich platform for synthetic modifications. a2bchem.com The strategic positioning of the bromo, fluoro, and hydroxyl groups allows for selective reactions, making it a valuable starting material for creating a wide array of more complex derivatives and analogues. ddvppesticide.comddvppesticide.com These derivatives are significant in the development of new pharmaceutical and agrochemical compounds. ddvppesticide.comddvppesticide.com

The functional groups of this compound can be selectively modified through various chemical reactions. The phenolic hydroxyl group can undergo reactions such as etherification, while the bromine atom is highly susceptible to substitution via cross-coupling reactions. ddvppesticide.comgoogle.com

Key strategies for interconversion include:

Etherification: The hydroxyl group can be converted into an ether linkage. For example, reacting a bromo-fluorophenol with an alkyl halide, such as octyl bromide, under basic conditions yields the corresponding alkoxy derivative. google.com This modification is useful for altering the molecule's lipophilicity and steric properties.

Nucleophilic Aromatic Substitution (SNAr): The bromine or fluorine atoms can be replaced by other nucleophiles. Under specific conditions, selective substitution of the fluorine atom can be achieved. For instance, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, a related halogenated aromatic, the fluorine atom can be selectively substituted under SNAr conditions. researchgate.net

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, connecting the bromo-fluorophenyl core to various aryl or alkyl groups. guidechem.com

Amination: The bromine atom can be replaced with an amino group through catalytic amination. In studies on the related compound 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination conditions led to the exclusive substitution of the bromide atom. researchgate.net

Esterification: The phenolic hydroxyl group can be readily converted to an ester, which can serve as a protecting group or modify the compound's biological activity. ddvppesticide.com

These transformations are summarized in the table below.

Functional Group Reaction Type Reagents/Conditions Product Type Reference
Hydroxyl (-OH)EtherificationAlkyl halide (e.g., octyl bromide), BaseAlkoxy derivative google.com
Hydroxyl (-OH)EsterificationAcyl halide/anhydride (B1165640)Ester derivative ddvppesticide.com
Bromine (-Br)Suzuki CouplingBoronic acid, Palladium catalystBiaryl derivative guidechem.com
Bromine (-Br)AminationAmine, Palladium catalyst (e.g., Pd2dba3, Xantphos)Amino derivative researchgate.net
Fluorine (-F)Nucleophilic Aromatic Substitution (SNAr)Strong nucleophileFluoro-substituted derivative researchgate.net

The unique reactivity of this compound makes it a crucial building block for constructing larger, more complex molecules with applications in materials science and medicinal chemistry. ddvppesticide.comfluoromart.com Its derivatives serve as key intermediates in multi-step syntheses.

Notable examples include:

Phenanthrene Derivatives: Fluorinated derivatives of phenanthrene, which are utilized in liquid crystal mixtures, can be synthesized using bromo-fluorophenol precursors. The synthesis involves steps like etherification of the phenol followed by coupling reactions. google.com

Heterocyclic Compounds: Halogenated phenols are precursors for complex heterocyclic structures. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves a multi-step sequence including nitration, chlorination, N-alkylation, reduction, and condensation, starting from a halogenated phenol derivative. fluoromart.com

Tropoloisoquinoline Alkaloid Analogues: In the synthesis of pareitropone (B1251212) fluorine derivatives, a tropoloneisoquinoline analogue, 4-bromo-2-fluorophenol (an isomer of this compound) is used as a key starting material. The synthesis involves a concise and efficient route to build the complex fused ring system. snu.ac.kr

Bioactive Molecules: The compound is a starting material for various drug molecules and bioactive compounds. ddvppesticide.comddvppesticide.com For instance, diarylsulfide cyclopropylamides, evaluated as LFA-1/ICAM-1 interaction antagonists, were synthesized using precursors like 5-bromo-2-chloro-3-fluoropyridine, demonstrating the utility of such halogenated scaffolds in medicinal chemistry. researchgate.net

The following table highlights some complex molecules synthesized using bromo-fluorophenol building blocks.

Starting Material Synthetic Target Class Key Synthetic Steps Reference
5-bromo-2-fluorophenolPhenanthrene Derivatives for Liquid CrystalsEtherification, Coupling Reactions google.com
Halogenated PhenolsImidazo[4,5-c]pyridin-2-one HeterocyclesNitration, Chlorination, N-alkylation, Reduction, Condensation fluoromart.com
4-bromo-2-fluorophenolPareitropone (Tropoloisoquinoline Analogue)Pomeranz-Fritsch cyclization, Kende coupling reaction snu.ac.kr
4-bromo-2-fluorophenol4-(4-bromo-2-fluorophenoxy) phenyl aldehydeCoupling Reaction google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-bromo-2-fluorophenol, ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) techniques, offer unambiguous evidence for its structure.

¹H NMR Spectroscopic Analysis for Aromatic Protons

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons on the aromatic ring. Due to the substitution pattern, the spectrum is expected to show three distinct signals for the aromatic protons. The deshielding effect of the bromine atom influences the chemical shifts of adjacent protons. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H6.5–7.5m-
Phenolic OHVariables (broad)-

Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shift range for aromatic protons is an approximation and can vary with the solvent used.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. uni-konstanz.deaiinmr.com The spectrum of this compound will exhibit a single resonance for the fluorine atom. nih.govgoogle.com The chemical shift of this signal is characteristic of a fluorine atom positioned ortho to a hydroxyl group on a benzene (B151609) ring. researchgate.net The coupling between the fluorine nucleus and the adjacent aromatic protons provides further structural confirmation. The position of the fluorine atom can be deduced from its chemical shift in the ¹⁹F NMR spectrum. researchgate.net

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. ichemical.com For this compound, six distinct signals are expected for the six aromatic carbon atoms. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The carbon attached to the bromine atom will also have a characteristic chemical shift. The DEPT-135 experiment can be used to differentiate between CH groups and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH~150-155
C-F~140-145 (d, ¹JCF)
C-Br~110-115
Aromatic CH~115-130

Note: 'd' denotes a doublet. The predicted chemical shifts are approximate values.

2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between protons. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those not attached to any protons), such as the carbons bearing the hydroxyl, bromo, and fluoro substituents, by observing their long-range couplings to the aromatic protons. acs.org

Isotopic Labeling in NMR Assignments

In complex molecules, isotopic labeling can be a powerful tool to simplify spectra and aid in assignments. sigmaaldrich.comnih.gov While often not necessary for a molecule as straightforward as this compound, techniques such as deuterium (B1214612) labeling could be used. For instance, replacing the phenolic proton with deuterium would cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming its assignment. Uniform ¹³C and ¹⁵N labeling is a common strategy for larger biomolecules. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the hydroxyl group and the carbon-halogen bonds.

O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration.

C-F and C-Br Stretches: The vibrations of the carbon-fluorine and carbon-bromine bonds typically appear in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 500 cm⁻¹. Specifically, C-F stretches are often found around 1200 cm⁻¹, while C-Br stretches are at lower wavenumbers.

Aromatic C-H and C=C Stretches: The spectrum will also show absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Phenolic OHO-H Stretch3200–3600 (broad)
Aromatic C-HC-H Stretch>3000
Aromatic C=CC=C Stretch1400–1600
Phenolic C-OC-O Stretch1200–1300
C-FC-F Stretch~1200
C-BrC-Br Stretch500–700

Analysis of O-H Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound, the hydroxyl (-OH) group is a key feature. The stretching vibration of the O-H bond gives rise to a characteristic absorption band in the IR spectrum. Typically, this appears as a strong and broad band in the region of 3200–3600 cm⁻¹. pressbooks.pub The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between phenol (B47542) molecules. In the specific case of this compound, the O-H stretching vibration is observed around 3200 cm⁻¹. The exact position can be influenced by the presence of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom, a phenomenon observed in related ortho-halophenols. researchgate.net For instance, studies on meta-fluorophenol have shown that different conformers (where the -OH group is oriented towards or away from the fluorine) can be distinguished in cryogenic matrices, with ν(O-H) bands appearing around 3624-3638 cm⁻¹. mdpi.com

Vibrational Mode Typical Frequency Range (cm⁻¹) Observed Frequency for this compound (cm⁻¹) Intensity
O-H Stretch3200–3600~3200 Strong, Broad

Characterization of C-Br and C-F Vibrations

The carbon-halogen bonds in this compound also produce distinct signals in the IR spectrum, typically found in the fingerprint region (below 1500 cm⁻¹). The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are particularly important for confirming the presence of these halogens. The C-F stretching absorption is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, generally between 500 and 800 cm⁻¹. The precise location of these bands can provide clues about the substitution pattern on the aromatic ring. worktribe.com

Vibrational Mode **Typical Frequency Range (cm⁻¹) **
C-F Stretch1000-1400
C-Br Stretch500-800

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

Isotope Natural Abundance (%) Effect on Mass Spectrum
⁷⁹Br~50.7Contributes to the Molecular Ion Peak (M)
⁸¹Br~49.3Contributes to the M+2 Peak
¹⁹F100No isotopic pattern, contributes to fragment mass

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. semanticscholar.org For this compound (C₆H₄BrFO), the calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), can be determined with high precision. This experimental value is then compared to the theoretical mass to confirm the molecular formula.

Property Value Source
Molecular FormulaC₆H₄BrFO-
Monoisotopic Mass189.94296 DaComputed by PubChem nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π→π* transitions within the benzene ring. While specific UV-Vis data for this compound is not widely published, related compounds such as 2-(3-Bromo-5-fluorophenoxymethyl)oxirane show a maximum absorption (λₘₐₓ) at 270 nm. The absorption spectrum is influenced by the substituents on the benzene ring (-OH, -Br, -F), which can cause shifts in the wavelength and intensity of the absorption bands. This technique is useful for confirming the presence of the aromatic system. fluoromart.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique can reveal exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen interactions within the crystal lattice. While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of related halogenated compounds demonstrates the utility of this method. evitachem.com For example, crystallographic studies on other bromo- and fluoro-substituted aromatic compounds have detailed how molecules pack in the solid state, often revealing C-H···O and C-Br···π interactions that govern the supramolecular architecture. researchgate.net Such an analysis for this compound would provide unambiguous confirmation of its structure and substitution pattern.

Reaction Mechanisms and Reactivity Profile of 3 Bromo 2 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 3-bromo-2-fluorophenol, enabling the replacement of its halogen atoms with a variety of nucleophiles. This process is fundamental to the synthesis of more complex substituted phenols and ethers. The general mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org In the initial step, the nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of both bromine and fluorine atoms on the aromatic ring of this compound raises the question of regioselectivity in SNAr reactions. The electron-withdrawing nature of both halogens activates the ring for nucleophilic attack. Generally, the fluorine atom is a better leaving group than bromine in SNAr reactions when the reaction is not rate-determined by the C-X bond cleavage, a phenomenon often referred to as the "element effect". science.gov This preference is attributed to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and stabilizes the transition state.

In the context of polysubstituted pyridines, which can serve as analogs for understanding the reactivity of substituted benzenes, studies have shown that the position of the halogen significantly influences which one is substituted. For instance, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions lead to the exclusive substitution of the bromide, while neat conditions without a palladium catalyst favor substitution at the 2-chloro position. researchgate.net Furthermore, under certain SNAr conditions, selective substitution of the 3-fluoro group can be achieved. researchgate.net This demonstrates that reaction conditions play a crucial role in determining the regiochemical outcome of nucleophilic substitution on polyhalogenated aromatic systems.

The fluorine and bromine atoms have distinct electronic influences on the aromatic ring that affect SNAr pathways. Both are electron-withdrawing via the inductive effect, which is crucial for activating the ring towards nucleophilic attack. However, they differ in their mesomeric (resonance) effects. Fluorine's ortho position to the hydroxyl group and meta to the bromine atom, and bromine's meta position to the hydroxyl and ortho to the fluorine, create a complex electronic environment.

The strong electron-withdrawing nature of fluorine generally makes the attached carbon a prime target for nucleophilic attack. ambeed.com The electron-withdrawing properties of both halogens direct the reactivity in nucleophilic substitution reactions. In gas-phase reactions of nucleophiles with polyfluorobromobenzenes, competition between fluoride (B91410) and bromide loss is observed in the SNAr channels. science.gov The specific outcome is often controlled by reaction dynamics and entropy effects. science.gov

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that utilizes an organoboron compound and an organohalide. 3-Bromophenol (B21344), a related compound, is known to participate in Suzuki-Miyaura coupling reactions. sigmaaldrich.com For this compound, the electron-withdrawing character of both bromine and fluorine influences its reactivity in these couplings. For instance, it can undergo Suzuki-Miyaura coupling with bis(pinacolato)diboron (B136004) to create intermediates for drug discovery. The choice of palladium catalyst, ligands, base, and solvent system is critical for optimizing the yield and efficiency of these reactions. For example, palladium catalysts like Pd(PPh₃)₄ or ligands such as SPhos can enhance catalytic efficiency, with solvent systems like toluene/EtOH and bases like K₂CO₃ being used to optimize yields.

A study involving the Suzuki-Miyaura coupling of 4-bromo-2-fluorophenol (B1271925) with 4-phenylboronic acid utilized a palladium(II) complex with cesium carbonate as the base in a DMF/water solvent mixture. lakeheadu.ca This highlights the common conditions employed for such transformations.

Table 1: Conditions for Suzuki-Miyaura Coupling of Halogenated Phenols

Substrate Coupling Partner Catalyst Base Solvent Temperature Yield Reference
4-Bromo-2-fluorophenol 4-Phenylboronic acid Palladium(II) complex Cs₂CO₃ DMF/Water (1:1) 60 °C Not specified lakeheadu.ca
3-Bromophenol Not specified Not specified Not specified Not specified Not specified Not specified sigmaaldrich.com

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed couplings. These reactions are essential for creating diverse molecular architectures. The choice of ligand is crucial for the success of these couplings. For instance, in the C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with various nucleophiles, ligands like Xantphos were found to be effective in combination with palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.org Similarly, in C-P bond formation reactions, palladium catalysts are used to couple aryl halides with phosphorus compounds. nih.gov The reactivity can be influenced by the nature of the aryl halide, with aryl iodides sometimes showing lower yields compared to other halides due to competing reduction of the ArPdI intermediate. nih.gov

The development of efficient catalytic systems is an ongoing area of research. For example, palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has been developed for the synthesis of fluorinated amino acids. rsc.org

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction, targeting either the aromatic ring and its substituents or the phenolic group itself.

Formation of Quinones and Other Oxidized Derivatives

Like other phenols, this compound is susceptible to oxidation to form quinones. libretexts.org The oxidation of phenols is a fundamental transformation that can be achieved with a variety of reagents. organicreactions.org Agents such as Fremy's salt (potassium nitrosodisulfonate), chromium trioxide, and cerium(IV) ammonium (B1175870) nitrate (B79036) are commonly employed for this purpose. organicreactions.orgwikipedia.org

The oxidation of phenols lacking a substituent at the para position typically yields p-benzoquinones. libretexts.orgoup.com Given that the para position (C4) of this compound is unsubstituted, oxidation is expected to produce a substituted p-benzoquinone. For instance, the oxidation of 2-fluorophenol (B130384) can yield 2-fluorobenzo-1,4-quinone, and 2-bromobenzene-1,4-diol gives 2-bromobenzo-1,4-quinone. thieme-connect.de Therefore, the oxidation of this compound would likely result in the formation of 3-bromo-2-fluoro-p-benzoquinone. In cases where the para position is blocked, o-quinones are formed. oup.com

Table 1: Common Oxidizing Agents for Phenols and Potential Products
Oxidizing AgentReagent ClassExpected Product from this compound
Fremy's Salt ((KSO₃)₂NO)Stable radical3-Bromo-2-fluoro-1,4-benzoquinone organicreactions.orgoup.com
Chromium Trioxide (CrO₃)Metal-based oxidant3-Bromo-2-fluoro-1,4-benzoquinone
Cerium(IV) Ammonium Nitrate (CAN)Metal-based oxidant3-Bromo-2-fluoro-1,4-benzoquinone wikipedia.orgthieme-connect.de
Sodium Dichromate (Na₂Cr₂O₇)Metal-based oxidant3-Bromo-2-fluoro-1,4-benzoquinone libretexts.org

Reductive Pathways

The primary reductive pathway for halogenated phenols involves the hydrogenolysis of the carbon-halogen bonds, a process known as hydrodehalogenation. iastate.eduwur.nl In this compound, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for selective debromination.

Catalytic hydrogenation is a common method for this transformation. The use of a palladium catalyst, for example, is known to selectively reduce carbon-bromine bonds in the presence of carbon-chlorine bonds, and this selectivity is expected to be even more pronounced in the presence of the much stronger carbon-fluorine bond. google.com Studies on the transfer hydrodehalogenation of various 4-halophenols using a Pd/CeO₂ catalyst found that the reactivity order was 4-F > 4-Cl > 4-Br >> 4-I, which was attributed to the strength of the halide's interaction with the catalyst surface rather than the C-X bond strength. bohrium.comosti.govresearchgate.net However, in classical catalytic hydrogenation, the selective cleavage of the weaker C-Br bond is a well-established principle. google.com This process would yield 2-fluorophenol.

Microbial degradation can also lead to reductive dehalogenation. For example, anaerobic consortia have been shown to reductively dechlorinate chlorofluorophenols to the corresponding fluorophenols. oup.com Similarly, some bacterial strains can debrominate bromophenols at the ortho and para positions. nih.gov

Table 2: Potential Reductive Pathways and Products
Reaction TypeReagents/ConditionsExpected Major Product
Catalytic HydrogenationH₂, Pd/C catalyst google.com2-Fluorophenol
Transfer HydrodehalogenationIsopropanol, Pd/CeO₂ catalyst bohrium.comosti.gov2-Fluorophenol
Microbial ReductionAnaerobic microbial consortia oup.comnih.gov2-Fluorophenol

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the hydroxyl, fluoro, and bromo substituents.

-OH (hydroxyl) group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density by resonance. libretexts.orgbyjus.com

In this compound, the directing effects are as follows:

The -OH group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

The -F group at C2 directs to C1 (ortho), C3 (ortho), and C5 (para).

The -Br group at C3 directs to C2 (ortho), C4 (para), and C6 (ortho).

The powerfully activating hydroxyl group dominates the directing effects. byjus.com Of the positions it activates (C2, C4, C6), the C2 position is already substituted. Therefore, electrophilic attack is overwhelmingly favored at the C4 (para) and C6 (ortho) positions. Both of these positions are also activated by one of the halogen substituents (C4 is para to the bromine, and C6 is ortho to the bromine). Nitration, for example, is a common EAS reaction that has been performed on substituted phenols. byjus.comevitachem.com

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
PositionEffect of -OH (C1)Effect of -F (C2)Effect of -Br (C3)Overall Likelihood of Substitution
C4 Strongly Activating (Para)NeutralActivating (Para)High
C5 NeutralActivating (Para)NeutralLow
C6 Strongly Activating (Ortho)NeutralActivating (Ortho)High

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, readily participating in reactions such as etherification and esterification. ddvppesticide.comsmolecule.com

Etherification and Esterification

Etherification is commonly achieved via the Williamson ether synthesis. ucalgary.ca This method involves deprotonating the phenol (B47542) with a suitable base (such as sodium hydroxide (B78521), which is sufficient for the acidic phenol) to form the corresponding phenoxide ion. gordon.eduyoutube.com This nucleophilic phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. masterorganicchemistry.com For example, reacting this compound with methyl iodide in the presence of a base would yield 3-bromo-2-fluoroanisole. Copper-catalyzed etherification reactions are also known for coupling phenols with aryl halides. google.comresearchgate.net

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the phenol into a phenyl ester.

Table 4: Representative Etherification and Esterification Reactions
Reaction TypeReagentsProduct Name
Etherification (Williamson)1. NaOH2. CH₃I3-Bromo-2-fluoroanisole
EsterificationAcetyl chloride, Pyridine3-Bromo-2-fluorophenyl acetate
Etherification (Williamson)1. K₂CO₃2. Benzyl bromideBenzyl 3-bromo-2-fluorophenyl ether

Mitsunobu Reactions

The Mitsunobu reaction provides a powerful and mild method for converting alcohols, including phenols, into a variety of other functional groups, such as ethers and esters. wikipedia.org The reaction proceeds by activating the hydroxyl group with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction is particularly effective for acidic pronucleophiles with a pKa generally below 13. wikipedia.org The predicted pKa of this compound is approximately 2.88, making it an excellent substrate for this transformation. ddvppesticide.com For example, reacting this compound with another alcohol (R-OH), PPh₃, and DEAD would result in the formation of a 3-bromo-2-fluorophenyl ether (3-bromo-2-fluoro-1-alkoxybenzene). The reaction's utility has been demonstrated with similarly substituted phenols, such as 3-bromo-2-nitrophenol, in complex syntheses. researchgate.net The presence of the hydroxyl group on related halogenated phenols makes them suitable for Mitsunobu reactions. smolecule.comsmolecule.com

Table 5: Example of a Mitsunobu Etherification Reaction
ReactantsReagentsProduct Name
This compound + EthanolTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)3-Bromo-1-ethoxy-2-fluorobenzene

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-2-fluorophenol, DFT calculations, typically at levels like B3LYP/6-311G++(d,p), are instrumental in predicting its molecular structure, stability, and spectroscopic properties. These calculations consider the influence of intramolecular interactions, such as hydrogen bonding involving the ortho-substituted fluorine, as well as the steric and inductive effects of both the bromine and fluorine atoms.

DFT calculations can predict the regioselectivity of chemical reactions involving this compound by analyzing its electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key indicators of reactive sites.

For electrophilic aromatic substitution, the positions on the benzene (B151609) ring that are most susceptible to attack are those with the highest electron density. The directing effects of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents determine this density. The -OH group is a strong activating group and ortho-, para-director. The fluorine and bromine atoms are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directors because of resonance effects.

DFT calculations can quantify these effects by mapping the MEP, where regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack. The analysis of frontier orbitals can also guide predictions; the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) often indicates the sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) points to sites susceptible to nucleophilic attack. For this compound, these calculations would elucidate the most probable sites for further substitution, crucial for synthesis planning.

The conformational landscape of this compound is determined by the orientation of the hydroxyl group relative to the adjacent fluorine atom. DFT calculations are used to explore the potential energy surface by rotating the O-H bond. This analysis typically reveals the most stable conformers.

For phenols with an ortho-halogen substituent, intramolecular hydrogen bonding between the hydroxyl proton and the halogen can be a significant stabilizing factor. In this compound, an O-H···F hydrogen bond is possible. DFT can calculate the relative energies of different conformers, such as the syn conformer (where the O-H bond points towards the fluorine) and the anti conformer (where it points away). The calculations would likely show that the syn conformer, stabilized by the intramolecular hydrogen bond, is the global minimum energy structure. The strength of this hydrogen bond can be estimated from the calculated bond lengths and vibrational frequency shifts.

Before predicting other properties, the molecular geometry of this compound must be optimized to find its lowest energy structure. DFT calculations perform this optimization by systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. This process provides precise data on key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general values for similar compounds. Actual values would be derived from specific DFT calculations for this molecule.

Parameter Predicted Value
C-F Bond Length ~1.36 Å
C-Br Bond Length ~1.90 Å
C-O Bond Length ~1.35 Å
O-H Bond Length ~0.97 Å
C-C-F Bond Angle ~119°
C-C-Br Bond Angle ~121°

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes and their corresponding frequencies.

For this compound, these calculations can predict characteristic frequencies for key functional groups. For instance, the O-H stretching frequency is highly sensitive to hydrogen bonding. In the conformer stabilized by the O-H···F intramolecular bond, this stretching frequency would be predicted to be red-shifted (shifted to a lower wavenumber) compared to a non-hydrogen-bonded phenol (B47542). Conversely, the O-H torsional frequency would be blue-shifted (shifted to a higher wavenumber). These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative) Note: This table is illustrative. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (H-bonded) ~3500-3550
C-H Aromatic Stretch ~3050-3100
C=C Aromatic Stretch ~1400-1600
C-F Stretch ~1200-1250

Molecular Dynamics (MD) Simulations

A simulation could be designed to study the solvation of this compound in water, revealing how water molecules arrange around the solute and the dynamics of hydrogen bonding between the phenolic -OH group and water. Furthermore, MD simulations are used to model halogen bonding, an important non-covalent interaction. A specialized protocol could be employed to model the interaction of the bromine atom in this compound with a ligand-binding site in a protein, which involves representing the anisotropic charge distribution on the halogen atom (the σ-hole) to accurately capture these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For halogenated phenols, QSAR models have been developed to predict properties like toxicity to various organisms. tandfonline.comtandfonline.com

These models are built by calculating a set of molecular descriptors for a series of related compounds, including this compound. These descriptors can be:

Topological: Based on the 2D structure (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies).

Physicochemical: Such as the octanol-water partition coefficient (log P), which describes hydrophobicity.

A statistical method, like multiple linear regression, is then used to create a mathematical equation linking these descriptors to the observed activity (e.g., toxicity). For halogenated phenols, descriptors related to hydrophobicity (log P) and electronic character (like the energy of the LUMO) are often critical in predicting toxicity. researchgate.net The inclusion of this compound in such a QSAR study would allow for the prediction of its potential environmental toxicity based on its structural features. tandfonline.comresearchgate.net

Prediction of Electronic Properties and Molecular Electrostatic Potential

Theoretical studies allow for the detailed examination of a molecule's electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity nih.gov.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.5 to -5.5Electron-donating capability
LUMO Energy-1.0 to 0.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 to 6.5Chemical reactivity and stability
Dipole Moment (Debye)1.5 to 3.0Molecular polarity

Note: The values in this table are representative for a substituted phenol and are intended for illustrative purposes. They are not the experimentally or computationally confirmed values for this compound.

The Molecular Electrostatic Potential (MEP) map is another crucial output of computational studies. It provides a visual representation of the charge distribution on the molecule's surface. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and fluorine atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atom of the hydroxyl group, highlighting its potential for hydrogen bonding and susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential due to its size and electronegativity.

Thermodynamic Property Calculations

Quantum chemical calculations are also employed to predict the thermodynamic properties of molecules, providing insights into their stability and behavior under different conditions. Key thermodynamic parameters include enthalpy of formation, entropy, and heat capacity. These calculations are often performed for the gaseous state at a standard temperature and pressure (298.15 K and 1 atm).

While specific theoretically determined thermodynamic data for this compound were not found in the searched literature, the following table illustrates the types of thermodynamic properties that can be calculated and their typical values for a substituted phenol.

Thermodynamic PropertyTypical Calculated ValueUnit
Standard Enthalpy of Formation (Gas Phase)-250 to -150kJ/mol
Standard Molar Entropy (Gas Phase)300 to 400J/(mol·K)
Molar Heat Capacity at Constant Pressure (Gas Phase)100 to 150J/(mol·K)

Note: The values in this table are representative for a substituted phenol and are intended for illustrative purposes. They are not the experimentally or computationally confirmed values for this compound.

These calculated thermodynamic values are essential for predicting the feasibility and energy changes of chemical reactions involving this compound and for understanding its stability relative to other isomers or related compounds.

Research Applications of 3 Bromo 2 Fluorophenol in Organic Synthesis

Precursor in Drug Discovery and Medicinal Chemistry

In the realm of medicinal chemistry, 3-Bromo-2-fluorophenol serves as a key building block for creating novel compounds with potential therapeutic applications. synhet.com The presence of the halogen atoms allows for various coupling reactions, while the phenolic hydroxyl group can be easily modified or used to direct subsequent reactions, enabling the construction of diverse molecular architectures.

While direct synthesis of anti-inflammatory drugs starting from this compound is not extensively documented in publicly available literature, the broader class of bromophenols and related cyclic compounds are utilized in creating molecules with anti-inflammatory properties. nih.govnih.gov For instance, research into 3-substituted-indolin-2-one derivatives has identified compounds with significant anti-inflammatory activity. nih.govmdpi.com One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit the production of nitric oxide and suppress pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. nih.govmdpi.com The synthesis of such scaffolds often involves the condensation of a phenolic aldehyde with an oxindole. The structural features of this compound make it a plausible precursor for intermediates in similar synthetic pathways aimed at developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Bromophenol derivatives have shown significant promise as a source of new antimicrobial agents, addressing the challenge of multidrug-resistant pathogens. nih.gov Research has demonstrated that compounds incorporating the bromophenol skeleton can exhibit potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One study explored a series of bromophenol derivatives, identifying 3-bromo-2,6-dihydroxyacetophenone as a molecule with good activity against S. aureus and MRSA. nih.gov This compound was also shown to inhibit biofilm formation, a key mechanism of bacterial resistance. nih.gov The effectiveness of these compounds highlights the importance of the bromophenol moiety in designing new antibacterial agents. Synthetic bromophenols have also demonstrated potent effects against bacteria such as Bacillus subtilis, Micrococcus luteus, and Salmonella typhimurium. researchgate.net

Compound DerivativeTarget MicroorganismObserved Activity
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus (SA)Good antibacterial activity. nih.gov
3-bromo-2,6-dihydroxyacetophenoneMethicillin-resistant S. aureus (MRSA)Good antibacterial activity and inhibition of biofilm formation. nih.gov
3,3'-dibromo-6,6'-dihydroxydiphenylmethaneS. aureus, B. subtilis, M. luteusPotent antibacterial effect. researchgate.net
3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethaneS. aureus, B. subtilis, M. luteusPotent antibacterial effect. researchgate.net
Table 1: Antimicrobial activity of selected bromophenol derivatives.

This compound is a potential precursor for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific disease-causing proteins. VHL ligands are typically based on a hydroxylated proline (hydroxyproline or "Hyp") core, which is attached to other chemical moieties. nih.gov The synthesis of these complex molecules often starts with functionalized aromatic compounds. For example, the preparation of key VHL ligand intermediates like VH032 involves C-H arylation of a thiazole (B1198619) with a bromo-substituted benzonitrile. researchgate.net The this compound structure provides a functionalized phenyl ring that could be elaborated through multi-step synthesis to form the core structures required for potent VHL binding.

The term 'molecular scaffold' refers to the core structure of a molecule upon which various functional groups are appended to create a family of related compounds. This compound serves as an excellent scaffold for the development of Active Pharmaceutical Ingredients (APIs). synhet.com Its aromatic ring provides a rigid framework, while the three distinct functional groups (hydroxyl, bromo, fluoro) offer sites for diversification. This allows medicinal chemists to systematically modify the structure to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. The use of this compound as a pharmaceutical intermediate is indicative of its role as a foundational scaffold in the synthesis of new drugs. synhet.com

A significant application of bromophenol derivatives is in the development of novel anticancer agents. nih.govnih.gov Researchers have successfully designed and synthesized a series of bromophenol derivatives incorporating an indolin-2-one moiety that exhibit potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net

In these studies, bromophenol-based aldehydes are reacted with substituted indolin-2-ones to produce hybrid molecules. Several of these compounds have shown significant inhibitory activity against cancer cell lines including those for lung (A549), liver (Bel7402, HepG2), cervical (HeLa), and colon (HCT116) cancer. nih.govresearchgate.net The structure-activity relationship (SAR) studies conducted on these derivatives help in identifying the key molecular features responsible for their anticancer effects, paving the way for the design of more potent drugs. nih.gov

Compound ClassTarget Cancer Cell LineReported Activity / Finding
Bromophenol-indolin-2-one hybridsA549 (Human lung cancer)Potent cytotoxic activity observed. nih.gov
Bromophenol-indolin-2-one hybridsBel7402 (Human hepatoma)Potent cytotoxic activity observed. nih.gov
Bromophenol-indolin-2-one hybridsHepG2 (Human hepatoma)Potent cytotoxic activity observed. nih.gov
Bromophenol-indolin-2-one hybridsHeLa (Human cervical cancer)Potent cytotoxic activity observed. nih.gov
Bromophenol-indolin-2-one hybridsHCT116 (Human colon cancer)Potent cytotoxic activity observed. nih.gov
Table 2: Anticancer activity of bromophenol derivatives against various human cancer cell lines.

Building Block in Agrochemical Development

In addition to its pharmaceutical applications, this compound is utilized as an intermediate in the synthesis of pesticides and other agrochemicals. synhet.com The unique combination of halogen atoms in its structure is particularly valuable in this field. Halogenated aromatic compounds are a cornerstone in the development of modern crop protection agents. A related isomer, 2-Bromo-5-fluorophenol, is noted for its role as a versatile building block in creating sophisticated agrochemical formulations, including potent herbicides and fungicides. nbinno.com The reactivity of the bromo and fluoro substituents allows chemists to incorporate the phenol (B47542) ring into larger molecules designed to target specific pests or plant diseases with high efficacy. nbinno.com

Synthesis of Herbicides

The structural framework of this compound serves as a building block in the creation of novel herbicidal compounds. The presence of both bromine and fluorine atoms on the phenol ring can influence the biological activity and physicochemical properties of the final product. Research in this area has led to patents for herbicidal compounds derived from substituted bromophenols.

For instance, a derivative of 3-bromophenol (B21344), specifically 3-Bromo-2-(5,5,5-trifluoropentyl)phenol, is used as a key intermediate in the synthesis of herbicidal phenoxypyrimidine isomers. This phenol derivative is reacted to form compounds such as 4-[3-bromo-2-(5,5,5-trifluoropentyl)phenoxy]-6-methoxy-pyrimidine, which are designed for controlling weeds in crops of useful plants acs.org. The synthesis pathway highlights the utility of the bromophenoxy moiety in constructing molecules with potent herbicidal activity.

Table 1: Application in Herbicide Synthesis
Starting IntermediateResulting Herbicidal Compound ClassKey Reaction
3-Bromo-2-(5,5,5-trifluoropentyl)phenolPhenoxypyrimidinesNucleophilic aromatic substitution

Development of Pesticides

Beyond herbicides, this compound is generally classified as an intermediate for pesticides. The incorporation of fluorine atoms or fluorine-containing groups is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. Fluorinated phenol derivatives are recognized as important intermediates in pesticide chemistry. The unique combination of substituents in this compound makes it a candidate for the synthesis of new active ingredients in crop protection.

Intermediate in Material Science and Functional Materials

In the field of material science, fluorinated compounds are crucial for developing advanced materials with specific properties. This compound and its relatives are considered intermediates in the synthesis of liquid crystal materials. researchgate.netutc.edu The introduction of fluorine atoms into organic molecules can significantly influence properties such as dielectric anisotropy, viscosity, and thermal stability, which are critical for liquid crystal displays (LCDs).

While specific examples detailing the synthesis of a liquid crystal directly from this compound are not extensively documented in readily available literature, the use of closely related 3-fluorophenol (B1196323) as an intermediate for liquid crystals is known. utc.edu The presence of the bromine atom in this compound provides an additional reaction site, for example for cross-coupling reactions, allowing for the construction of the rigid, rod-like molecular structures typically required for liquid crystalline phases.

Ligand Synthesis in Organometallic Chemistry

The functional groups on this compound make it a potential precursor for the synthesis of ligands used in organometallic chemistry. The phenolic oxygen can act as a coordination site to a metal center, either as a phenoxide or as a neutral phenol. The aryl ring can be functionalized further to create more complex, polydentate ligands that can stabilize transition metals in various oxidation states.

These ligands are integral to the function of catalysts used in a vast number of organic transformations. For example, the phenol group can be part of a larger structure, such as a Schiff base or a phosphine-containing ligand, which then coordinates to a metal. While this compound itself is not widely cited in specific ligand synthesis, its structure is analogous to other substituted phenols that are routinely used to build complex ligand frameworks for catalysis and material science applications.

Development of Complex Heterocyclic Compounds

This compound is a versatile substrate for the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The bromine atom on the aromatic ring makes the compound an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. By reacting this compound with various boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination), a wide array of complex molecules can be constructed. For example, the bromine atom can be replaced with an aryl, heteroaryl, or amino group, leading to the formation of biaryls or arylamines that can be further cyclized to form heterocyclic systems. The Suzuki-Miyaura reaction, in particular, is extensively used to couple aryl halides with heteroarylboronic acids, providing a direct route to heterobiaryl structures that are prevalent in medicinal chemistry. nih.gov

Table 2: Potential Reactions for Heterocyclic Synthesis
Reaction TypeReactant for this compoundBond FormedResulting Structure Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidCarbon-CarbonBiaryl or Heterobiaryl Precursor
Buchwald-Hartwig AminationPrimary/Secondary AmineCarbon-NitrogenArylamine Precursor

Biological Activity Research and Mechanisms of Action

Antimicrobial Properties of Derivatives

Derivatives of bromophenols have shown notable antimicrobial activity against a range of pathogens, including multidrug-resistant strains. nih.gov For instance, certain synthetic bromophenols have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net One study highlighted a simple bromophenol derivative, 3-bromo-2,6-dihydroxyacetophenone, which exhibited significant activity against Staphylococcus aureus and even the resistant strain MRSA. nih.gov This compound was also found to inhibit biofilm formation, a key virulence factor for many bacteria. nih.gov

Research has also explored the activity of bromophenol derivatives against fungi. researchgate.net The structure-activity relationship appears to be crucial, with the position and number of bromine and other functional groups on the phenol (B47542) ring influencing the antimicrobial potency. nih.govnih.gov For example, studies on flavonoids have shown that the presence of bromine or chlorine atoms can have a significant effect on their antimicrobial properties. nih.gov

Compound/Derivative ClassTarget Organism(s)Observed EffectReference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus, MRSAGood anti-S. aureus and anti-MRSA activity; Inhibition of biofilm formation. nih.gov
Synthetic Bromophenols (e.g., 3,3'-dibromo-6,6'-dihydroxydiphenylmethane)S. aureus, B. subtilis, M. luteus, P. vulgaris, S. typhimuriumPotent antibacterial effect. researchgate.net
Natural Bromophenols (from Odonthalia corymbifera)Candida albicans, Aspergillus fumigatus, Trichophyton rubrumGood antifungal activity. researchgate.net
Brominated FlavonoidsPathogenic BacteriaSignificant inhibitory activity. nih.gov

Anti-inflammatory Potential

Phenolic compounds, including bromophenols, are recognized for their anti-inflammatory properties. researchgate.netnih.govtandfonline.com Their mechanism of action often involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. nih.govmdpi.com Studies on marine bromophenols and phlorotannins suggest they can downregulate inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E-2 (PGE-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.net

The anti-inflammatory effects of phenolic compounds are linked to their ability to interfere with signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are central to the inflammatory response. researchgate.netnih.gov By inhibiting these pathways, these compounds can suppress the expression of pro-inflammatory genes and the production of inflammatory molecules. nih.govnih.gov Furthermore, the antioxidant properties of phenols contribute to their anti-inflammatory capacity by reducing oxidative stress, which is closely linked to inflammation. researchgate.netnih.gov

Mediator/PathwayEffect of Phenolic/Bromophenol CompoundsReference
Nitric Oxide (NO)Downregulated/Inhibited researchgate.nettandfonline.com
Prostaglandin E-2 (PGE-2)Downregulated/Inhibited researchgate.nettandfonline.com
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Downregulated/Inhibited researchgate.netnih.gov
Nuclear Factor-kappa B (NF-κB) PathwayInhibited/Suppressed researchgate.netnih.govnih.gov
Mitogen-activated Protein Kinase (MAPK) PathwayInhibited/Suppressed researchgate.netnih.gov

Anticancer Effects

Derivatives of bromophenols have been investigated for their potential as anticancer agents. nih.govnih.gov Research has demonstrated that these compounds can inhibit the viability of cancer cells and induce apoptosis (programmed cell death). nih.gov For example, a derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), was found to inhibit the viability and induce apoptosis of leukemia K562 cells. nih.gov Another related compound, 3-bromopyruvate (B3434600) (3BP), is known as a potent general anticancer agent that kills cancer cells by targeting critical points in their metabolism. nih.govdovepress.com

The anticancer activity of these compounds is often evaluated across various cancer cell lines. For instance, certain 3-fluoro β-lactam compounds incorporating a bromo-substituted phenyl ring showed broad-spectrum activity against panels of leukemia, CNS, melanoma, ovarian, renal, lung, colon, breast, and prostate cancer cell lines. mdpi.com The cytotoxicity of these derivatives underscores their potential for further investigation in oncology. nih.govmdpi.com

Compound/Derivative ClassCancer Cell LineObserved EffectReference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Leukemia K562Inhibited viability and induced apoptosis. nih.gov
3-bromo-N'-(substituted benzylidene)benzohydrazidesHuman colorectal carcinoma HCT-116Potent anticancer activity. nih.gov
3-Fluoro β-lactams with bromo-substitutionsMCF-7 (Breast Cancer)Notable antiproliferative activity. mdpi.com
3-Bromopyruvate (3BP)General Cancer CellsKills cancer cells by targeting metabolism. nih.govdovepress.com

Antimutagenic Effects

The genotoxicity of halogenated phenols is an area of active research, with studies often focusing on the potential for these compounds to cause DNA damage rather than prevent it. The transformation of chlorophenols, for example, can lead to intermediate compounds that may bind to and damage DNA. nih.gov Studies on halogenated acetonitriles, which share structural similarities, have shown that these compounds can exhibit mutagenic and clastogenic effects. nih.gov

Enzyme Inhibition Mechanisms

Phenolic compounds, including 3-bromophenol (B21344) and its derivatives, are known to act as enzyme inhibitors. thermofisher.kr This inhibitory activity is a key mechanism behind their diverse biological effects. nih.gov Research has shown that bromophenol derivatives can effectively inhibit metabolic enzymes involved in conditions like diabetes, such as aldose reductase, α-glucosidase, and α-amylase. nih.gov

Furthermore, novel synthetic bromophenol derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) I and II isozymes, as well as acetylcholinesterase (AChE). mdpi.com The inhibition of these enzymes is relevant to the treatment of glaucoma, epilepsy, and Alzheimer's disease. mdpi.com The ability of these compounds to interact with the active sites of various enzymes makes them promising candidates for drug development. nih.govmdpi.com

EnzymeInhibitory Compound ClassPotential Therapeutic RelevanceReference
Aldose Reductase (AR)Bromophenol derivativesDiabetic complications nih.gov
α-GlucosidaseBromophenol derivativesDiabetes nih.gov
α-AmylaseBromophenol derivativesDiabetes nih.gov
Carbonic Anhydrase (hCA I & II)Synthetic BromophenolsGlaucoma, Epilepsy mdpi.com
Acetylcholinesterase (AChE)Synthetic BromophenolsAlzheimer's disease mdpi.com

Receptor Binding and Modulation of Cellular Processes

The biological activities of bromophenol derivatives are intrinsically linked to their interaction with cellular components, which can include receptor binding and subsequent modulation of cellular processes. While direct receptor binding studies for 3-Bromo-2-fluorophenol are not widely available, the observed anti-inflammatory and anticancer effects strongly imply interactions with cellular signaling cascades.

For example, the inhibition of inflammatory responses mediated by these compounds suggests a modulation of signaling pathways that are typically initiated by receptor activation. researchgate.net By downregulating key signaling molecules like NF-κB and MAPK, these compounds interfere with the transmission of signals from the cell surface to the nucleus, thereby altering gene expression and cellular responses. researchgate.netnih.gov Similarly, the induction of apoptosis in cancer cells points to the modulation of complex cellular processes that control cell survival and death. nih.gov

Molecular Targets and Signaling Pathways

The therapeutic potential of this compound and its derivatives is defined by their interaction with specific molecular targets and the resulting modulation of intracellular signaling pathways. As noted, the NF-κB and MAPK pathways are significant targets for the anti-inflammatory actions of these compounds. researchgate.net These pathways regulate a host of cellular activities, including inflammation, cell proliferation, and survival.

In the context of cancer, molecular targets can include key enzymes in cellular metabolism, as seen with 3-bromopyruvate, which targets glycolysis. nih.gov For anti-inflammatory effects, enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes, are important targets for phenolic compounds. nih.gov By inhibiting these enzymes, the compounds can effectively reduce the inflammatory cascade. The ability to interact with multiple targets and pathways contributes to the broad spectrum of biological activities observed for this class of molecules.

Signaling Pathway/TargetAssociated Biological ActivityMechanismReference
NF-κB PathwayAnti-inflammatoryInhibition of pro-inflammatory gene expression. researchgate.netnih.gov
MAPK Pathways (including JNK, p38)Anti-inflammatorySuppression of downstream signaling for inflammatory mediators. researchgate.net
Glycolysis EnzymesAnticancerInhibition of cancer cell metabolism (e.g., by 3-bromopyruvate). nih.gov
Cyclooxygenase (COX) & Lipoxygenase (LOX)Anti-inflammatoryInhibition of prostaglandin and leukotriene production. nih.gov
Carbonic Anhydrases, AcetylcholinesteraseEnzyme InhibitionDirect inhibition of enzyme activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-2-fluorophenol, and how do reaction conditions influence regioselectivity?

  • Methodology : The synthesis typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For bromination, controlled conditions (e.g., Lewis acids like FeBr₃ or Br₂ in acetic acid) are critical to avoid over-bromination . Fluorination may employ Balz-Schiemann or halogen-exchange reactions. Evidence from analogous compounds (e.g., 3′-Bromo-2′-fluoroacetophenone) suggests that temperature (0–6°C storage post-synthesis) and solvent polarity significantly impact purity and yield .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

  • Methodology :

  • NMR : Compare chemical shifts for aromatic protons. For example, para-fluorine in 3-Bromo-4-fluorophenol would show distinct splitting patterns versus ortho-fluorine in this compound.
  • Mass Spectrometry : Isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine (monoisotopic) aid differentiation .
  • IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C–Br/C–F vibrations (500–700 cm⁻¹) provide structural clues .

Q. What purification methods are optimal for achieving >95% purity in this compound?

  • Methodology : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) are standard. Evidence from Kanto Reagents’ catalogs highlights >97.0% purity via high-performance liquid chromatography (HPLC) for bromo-fluorophenol analogs, with storage at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of Br and F directs reactivity in Suzuki-Miyaura couplings. Boronic acid partners (e.g., 4-Bromo-2-fluorophenylboronic acid) require Pd(PPh₃)₄ or SPhos ligands to enhance catalytic efficiency. Solvent choice (toluene/EtOH) and base (K₂CO₃) optimize coupling yields . Computational studies (DFT) can predict regioselectivity trends .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology :

  • Data Reconciliation : Compare experimental NMR shifts with simulated spectra (Gaussian or ACD/Labs).
  • Isotopic Labeling : Use deuterated solvents to confirm peak assignments.
  • Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook or EPA DSSTox . For example, conflicting melting points in analogs (e.g., 2-Bromo-4-fluorophenol: mp 42°C vs. 47–49°C in derivatives) may stem from polymorphic forms or impurities .

Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. Evidence from bromo-fluoroacetophenones suggests hydrolytic susceptibility at high pH due to electron-deficient aromatic rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.